3-Vinylbenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Vinylbenzoic acid can be synthesized through several methods. One common approach is the Wittig reaction, which involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes. For instance, this compound can be synthesized from 3-formylbenzoic acid using a Wittig reagent .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Vinylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Addition Reactions: The vinyl group can undergo addition reactions with halogens and hydrogen halides.
Polymerization: The vinyl group can also participate in polymerization reactions to form polymers.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride).
Polymerization: Radical initiators such as benzoyl peroxide.
Major Products:
Nitration: 3-Nitrovinylbenzoic acid.
Halogenation: 3-Halovinylbenzoic acid.
Polymerization: Poly(this compound).
Scientific Research Applications
3-Vinylbenzoic acid has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-vinylbenzoic acid depends on the specific application. In polymerization reactions, the vinyl group undergoes radical polymerization to form long-chain polymers. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products .
Comparison with Similar Compounds
- 2-Vinylbenzoic acid
- 4-Vinylbenzoic acid
- 2-Allylbenzoic acid
- 4-(2-Propenyl)benzoic acid
Comparison: 3-Vinylbenzoic acid is unique due to the position of the vinyl group on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 4-vinylbenzoic acid has the vinyl group at the para position, which can lead to different reactivity patterns and applications .
Properties
IUPAC Name |
3-ethenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXZFDWVWMQRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403301 | |
Record name | 3-Vinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-20-3 | |
Record name | 3-Ethenylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28447-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Vinylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Vinylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Vinylbenzoic acid be used to create polymers with specific binding properties?
A1: Yes, this compound has shown promise in the creation of molecularly imprinted polymers (MIPs). [] Researchers successfully used this compound as a functional monomer, alongside ethylene glycol dimethacrylate as a cross-linking agent, to create MIPs that mimic the adenosine triphosphate (ATP) binding cleft in protein kinases. [] These MIPs demonstrated high affinity and selectivity for ATP-mimetic inhibitors, highlighting their potential for drug discovery and screening applications. []
Q2: How does the position of the vinyl group on the benzene ring influence polymerization?
A2: The position of the vinyl group significantly impacts the polymerization of Vinylbenzoic acid derivatives. [] While 4-Vinylbenzoic acid successfully undergoes polymerization, attempts to polymerize this compound under similar anionic conditions resulted in incomplete reactions and low yields of insoluble products. [] This suggests that the position of the vinyl group influences the reactivity and potential side reactions during polymerization.
Q3: Can this compound be used to modify the surface properties of existing polymers?
A3: Research suggests that this compound can be utilized for the surface modification of polymers like polybutadiene. [] Using supercritical carbon dioxide (scCO2) as a transport medium, this compound can be delivered to the polymer surface. [] The scCO2 facilitates the modification without affecting the bulk properties of the polymer, allowing for controlled alterations to surface hydrophilicity. []
Q4: Does this compound play a role in nanoparticle synthesis and catalysis?
A4: While this compound itself isn't directly involved, its polymerized counterpart, poly(this compound), has been used in the preparation of palladium nanoparticles. [] These nanoparticles, stabilized by poly(this compound), act as catalysts for the hydrogenation of olefins. [] Interestingly, the catalytic activity varies depending on the structure of the olefin, indicating a potential influence of steric effects and inclusion complex formation within the polymer matrix. []
Q5: What are the limitations of using this compound in material science applications?
A5: While this compound holds promise for various applications, challenges remain. For instance, controlling its polymerization, particularly via anionic mechanisms, requires further investigation to achieve well-defined polymers with desired molecular weights and architectures. [] Additionally, a comprehensive understanding of its interaction with different polymer substrates and the long-term stability of modified materials is crucial for developing robust and reliable applications. [] Further research is needed to fully explore its potential in areas like drug delivery, catalysis, and sensing.
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